REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[S:10])=[CH:7][CH:6]=1)(=O)C.C(O)C.S(=O)(=O)(O)O>O>[NH2:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([N:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)=[S:10])=[CH:7][CH:6]=1
|
Name
|
1-(4-Acetamidothiobenzoyl)piperidine
|
Quantity
|
131.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=S)N2CCCCC2)C=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
DISSOLUTION
|
Details
|
nearly all the solid dissolved during the first hour
|
Type
|
FILTRATION
|
Details
|
filtered quickly
|
Type
|
CUSTOM
|
Details
|
to remove any insoluble material
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The yellow crystalline solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at a temperature of under 50°C
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of the crude product (91 g; m.p. 162°-164°)
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 6 volumes of warm chloroform (about 546 ml)
|
Type
|
ADDITION
|
Details
|
by adding 5 volumes of petroleum ether (b.p. 40°-60°) (about 455 ml)
|
Type
|
CUSTOM
|
Details
|
yielded yellow crystals (85 g; 77.3%), m.p. 164°-165°
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C(=S)N2CCCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |